3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Overview
Description
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of a halomethyl ketone with 2-aminothiazole in ethanol under reflux conditions . This method allows for the formation of the imidazo[2,1-b]thiazole ring system, which is then further functionalized to introduce the tert-butyl and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems to optimize the reaction conditions and improve yield. For example, a three-reactor multistage system can be used to synthesize 6-oxazolyl-substituted imidazo[2,1-b]thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the imidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: This compound shares a similar core structure but lacks the tert-butyl group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a benzo ring fused to the imidazo[2,1-b]thiazole core and exhibit different biological activities.
Uniqueness
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic and material applications .
Properties
Molecular Formula |
C11H14N2O2S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2S/c1-6-8(9(14)15)13-7(11(2,3)4)5-16-10(13)12-6/h5H,1-4H3,(H,14,15) |
InChI Key |
YDHYAZWUSYMDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CSC2=N1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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